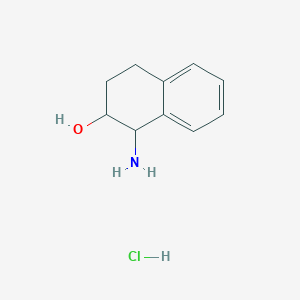

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

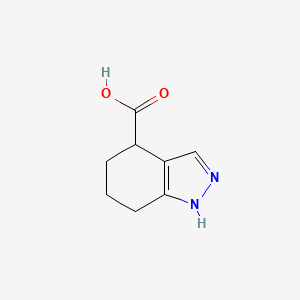

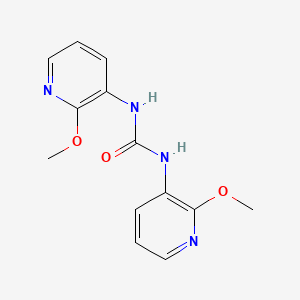

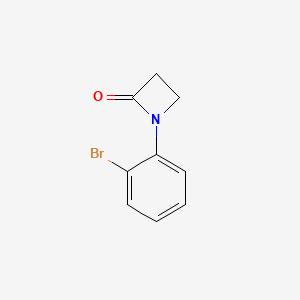

“1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride” is a compound with the CAS Number: 2137758-06-4 . It has a molecular weight of 199.68 . The IUPAC name for this compound is (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-4,9-10,12H,5-6,11H2;1H/t9-,10+;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, no further physical or chemical properties were found in the search results.Scientific Research Applications

Chiral Auxiliary in Asymmetric Reactions

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride serves as a chiral auxiliary in Reformatsky-type reactions. Its synthesis from naphthalene through a chemoenzymatic approach enables its use in producing specific enantiomers of compounds, which is crucial in the development of pharmaceuticals and other chirally active substances (Orsini et al., 2005).

Kinetic Resolution in Chemoenzymatic Processes

This compound has been used in the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and similar analogues, using Candida antarctica lipase B. This application is significant in the production of enantiomerically pure compounds, a critical aspect in the synthesis of bioactive molecules (Li, Rantapaju, & Kanerva, 2011).

Synthesis of Cardiovascular Agents

The derivative of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, namely trans-6-Hydroxy-2-(1-methyl-3-phenylpropyl) amino-1, 2, 3, 4-tetrahydronaphthalen-1-ol, has been synthesized for potential use as a cardiovascular agent. This demonstrates its applicability in the development of therapeutic agents targeting cardiovascular diseases (Miyake et al., 1983).

Dopaminergic Drug Synthesis

An alternate synthesis method for a dopaminergic drug, specifically 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, from 5,6-dimethoxynaphthalene-2-carboxylic acid, has been reported. This is relevant in the pharmaceutical industry, particularly in the synthesis of drugs targeting dopamine receptors (Göksu, SeÇen, & Sütbeyaz, 2006).

Intermediate for Bioactive Compounds

1,2,3,4-Tetrahydronaphthalen-1-amine, a derivative, is an important synthetic intermediate for bioactive compounds. Its acylation and subsequent reduction have been studied, showing its versatility in synthesizing a range of bioactive molecules (Wei-dong, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as tetralins , which are polycyclic aromatic compounds containing a tetralin moiety, consisting of a benzene fused to a cyclohexane .

Mode of Action

It is known that similar compounds, such as 2-aminotetralin, have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well .

Biochemical Pathways

Given its structural similarity to 2-aminotetralin, it may potentially affect the serotonin and norepinephrine pathways .

Result of Action

Similar compounds, such as 2-aminotetralin, have been shown to have stimulant effects .

Action Environment

It is known that this compound is a white to yellow solid that can dissolve in water and organic solvents .

Biochemical Analysis

Biochemical Properties

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can affect the overall biochemical processes within cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific enzymes and proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosage is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic processes within cells, making the compound a valuable tool for studying metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement and localization within specific cellular compartments. These interactions can affect its accumulation and overall function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects on cellular processes .

Properties

IUPAC Name |

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-4,9-10,12H,5-6,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRPNRYBBYUHMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856433 |

Source

|

| Record name | 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-83-7 |

Source

|

| Record name | 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine](/img/structure/B1375904.png)

![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B1375909.png)